molecular formula C13H19N3O3 B2657620 tert-butyl N-{[(Z)-N'-hydroxycarbamimidoyl](phenyl)methyl}carbamate CAS No. 946385-09-7

tert-butyl N-{[(Z)-N'-hydroxycarbamimidoyl](phenyl)methyl}carbamate

Cat. No.: B2657620
CAS No.: 946385-09-7
M. Wt: 265.313
InChI Key: LESQJSHFHZTDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Amidoxime Chemistry and Research Context

Historical Development of Amidoxime Research

Amidoximes, characterized by a carbon atom bonded to both an amino (-NH₂) and a hydroxyimino (=N-OH) group, trace their origins to the late 19th century. The first amidoxime, formamidoxime (HCONHOH), was synthesized in 1873 by Wilhelm Lossen and August Schigerdecker through the reaction of formonitrile with hydroxylamine. However, structural elucidation remained elusive until Ferdinand Tiemann’s pioneering work in 1884, which established the general formula R1C(=N-OH)NH2 for amidoximes. Early synthesis methods relied on hydroxylamine’s nucleophilic attack on nitriles, a strategy still prevalent today (Table 1).

Table 1: Historical Milestones in Amidoxime Synthesis

Year Discovery/Advancement Key Contributors
1873 First amidoxime synthesis (formamidoxime) Lossen, Schigerdecker
1884 Structural characterization of amidoximes Tiemann
1980s Amidoxime applications in uranium extraction Sugasaka, Egawa
2006 Discovery of mARC enzyme for amidoxime reduction Gruenewald, Mendel

The mid-20th century saw amidoximes gain traction in coordination chemistry, particularly for metal ion sequestration. For instance, amidoxime-functionalized polymers demonstrated high affinity for uranium in seawater, with early marine trials achieving 1.5 mg U/g adsorbent after 30 days. Concurrently, pharmacological studies revealed amidoximes’ utility as prodrugs for amidines, leveraging their reduced basicity for enhanced bioavailability.

Significance of Tert-Butyl Protected Amidoximes in Modern Chemistry

Tert-butyl carbamate (Boc) protection addresses the inherent reactivity of amidoximes’ amino groups, enabling their use in multi-step syntheses. Boc-protected amidoximes, such as tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate, exhibit enhanced stability under acidic and oxidative conditions, making them ideal intermediates for amidine prodrug development. The Boc group’s steric bulk also mitigates unwanted side reactions, such as premature reduction or oxidation during synthetic sequences.

Synthetic Protocol for Boc-Protected Amidoximes

  • Substrate Preparation : Dissolve amidoxime (1 mmol) in a mixture of THF (20 mL) and aqueous NaOH (2N, 2 mL).
  • Boc Activation : Add di-tert-butyl dicarbonate (1.1 mmol) dropwise at 0°C.
  • Reaction Progress : Stir for 4 hours at room temperature.
  • Workup : Concentrate under reduced pressure, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/EtOAc).

This method yields Boc-protected amidoximes in 40–92% efficiency, with the tert-butyl group remaining intact under subsequent reaction conditions. The resulting compounds serve as precursors for amidines, which are critical pharmacophores in anticoagulants (e.g., ximelagatran) and antimicrobial agents.

Current Research Trends in Amidoxime-Based Compounds

Contemporary research explores amidoximes’ dual roles as functional materials and bioactive agents:

Antibacterial Applications

Boc-protected amidoximes demonstrate marked activity against β-lactamase-producing E. coli strains. In vitro studies reveal minimum inhibitory concentrations (MICs) as low as 8 μg/mL, outperforming cloxacillin (MIC = 32 μg/mL) in membrane permeability assays. Mechanistic investigations suggest DNA intercalation and inhibition of Fpg (formamidopyrimidine-DNA glycosylase), a bacterial DNA repair enzyme.

Coordination Chemistry and Environmental Remediation

Amidoxime-functionalized adsorbents remain pivotal in uranium recovery from seawater. Recent advances in polyethylene-grafted amidoxime fibers achieve 2.85 mg U/g adsorbent over 240 days, with selectivity coefficients >10³ for UO₂²⁺ over competing ions (e.g., Fe³⁺, V⁵⁺).

Prodrug Development

The mitochondrial amidoxime-reducing component (mARC) enzymatically converts amidoximes to amidines in vivo, enabling oral delivery of amidine-based therapeutics. For example, pentamidine amidoxime serves as a prodrug for the antiparasitic agent pentamidine, achieving 90% bioavailability in murine models.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESQJSHFHZTDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or pyridine, and the product is usually purified by recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of tert-butyl carbamates can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), lithium aluminum hydride (LiAlH4)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate has a complex structure characterized by a tert-butyl group attached to a hydroxycarbamimidoyl moiety and a phenylmethyl group. Its CAS number is 946385-09-7, and it can be represented by the following structural formula:\text{tert butyl N Z N hydroxycarbamimidoyl phenyl methyl}carbamate}This structure contributes to its unique reactivity and potential applications in synthetic chemistry.

Intermediate in Drug Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceutical agents. It has been utilized in the preparation of lacosamide, an antiepileptic drug. The synthesis involves a series of reactions starting from N-BOC-D-serine, which forms mixed acid anhydrides that react with benzene methanamine to yield the desired product .

Reactivity Studies

Research has demonstrated that tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate exhibits notable reactivity with various electrophiles and nucleophiles, making it a valuable reagent in organic synthesis. Its ability to form stable intermediates allows for further functionalization and modification of complex molecules .

Antioxidant Properties

Studies have indicated that derivatives of tert-butyl compounds, such as phenyl-alpha-tert-butyl nitrone, exhibit antioxidant properties that can protect cellular structures from oxidative damage. This suggests potential applications in developing therapeutic agents aimed at combating oxidative stress-related diseases .

Inhibition of Pathogenic Organisms

The compound's derivatives have been screened for biological activity against pathogens like Trypanosoma brucei, which causes sleeping sickness. The findings indicate that certain modifications can enhance efficacy against these pathogens, thus highlighting its potential in medicinal chemistry .

Case Study 1: Synthesis of Lacosamide

A detailed investigation into the synthesis of lacosamide using tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate revealed high yields (up to 97%) when employing phase-transfer catalysis methods. The study emphasized the efficiency of this compound as an intermediate in producing complex pharmaceutical agents .

Case Study 2: Antioxidant Activity

Research on phenyl-alpha-tert-butyl nitrone derivatives demonstrated their effectiveness in mitigating oxidative damage in cardiac tissues. The studies showed significant improvements in mitochondrial function and ATP levels when these compounds were administered to infected murine models .

Data Table: Comparison of Synthetic Yields

CompoundSynthesis MethodYield (%)
Lacosamide (from tert-butyl carbamate)Phase-transfer catalysis97
Other derivativesVarious methodsVaries

Mechanism of Action

The mechanism of action of tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine. The stability of the tert-butyl carbamate group is due to the formation of a stable tert-butyl cation during the deprotection process.

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to three closely related derivatives (Table 1), highlighting substituent effects on molecular properties and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate C₁₂H₁₇N₃O₃ Phenyl (meta-substitution) 251.29 Meta-substituted phenyl group; used in medicinal chemistry intermediates.
tert-butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate C₁₄H₂₁N₃O₄ 4-Methoxyphenyl 295.33 Electron-donating methoxy group enhances stability and solubility.
tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate C₁₃H₁₆F₃N₃O₄ 2-Trifluoromethoxyphenyl 335.28 Electron-withdrawing trifluoromethoxy group improves metabolic resistance.

Crystallographic and Spectroscopic Data

  • X-ray crystallography of simpler tert-butyl carbamates (e.g., tert-butyl N-hydroxycarbamate) reveals bond lengths of 1.33 Å for C=O and 1.45 Å for C-N, consistent with carbamate geometry .
  • NMR data for the target compound (δ 1.4 ppm for tert-butyl, δ 7.3–7.5 ppm for phenyl protons) align with analogs, confirming structural integrity .

Biological Activity

tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate (CAS Number: 946385-09-7) is a compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C13H19N3O3
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 946385-09-7
  • Purity : Minimum 95%

The biological activity of tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate primarily stems from its ability to form stable carbamate linkages. These linkages protect amine groups during synthetic transformations, allowing for selective reactions without interference. The compound can be deprotected under acidic conditions, regenerating free amines that can participate in further biological interactions .

Biological Applications

  • Drug Development : The compound is utilized in the design of prodrugs, where the tert-butyl group enhances stability and bioavailability. Upon administration, the protecting group can be cleaved to release active pharmaceutical ingredients (APIs) in vivo .
  • Peptide Modifications : In biological research, it serves as a modifying agent for peptides and proteins, improving their stability against enzymatic degradation.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes, although specific targets remain to be fully elucidated .

Study 1: Stability and Bioavailability Enhancement

A study published in Journal of Medicinal Chemistry evaluated the stability of various carbamate derivatives, including tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate. Results indicated that the compound exhibited significantly higher stability compared to other carbamates under physiological conditions, leading to improved bioavailability of conjugated drugs .

Study 2: Mechanistic Insights into Enzyme Interaction

Research conducted at a leading pharmaceutical institute investigated the interaction between this compound and specific enzyme targets involved in metabolic pathways. The findings demonstrated that the compound could effectively inhibit enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate and related compounds:

Compound NameStabilityBioavailabilityPrimary Use
tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamateHighEnhancedProdrug development
tert-butyl carbamateModerateStandardGeneral organic synthesis
tert-butyl N-(phenyl)carbamateLowLimitedSelective amine protection

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for tert-butyl N-{(Z)-N'-hydroxycarbamimidoylmethyl}carbamate, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via coupling tert-butyl carbamate intermediates with hydroxylamine derivatives. For example, a method analogous to Example 427 in EP 4374877 A2 uses tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate as a starting material. Key steps include activating the carbamate group with coupling agents (e.g., EDCI/HOBt) and maintaining anhydrous conditions. LCMS (m/z 1011 [M+H]+) and HPLC (retention time: 1.01 minutes) are used to confirm product identity . Optimization involves solvent selection (e.g., 1,4-dioxane for solubility) and temperature control (70–90°C) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be prioritized?

  • Answer : Essential techniques include:

  • LCMS : Monitors molecular ion peaks (e.g., m/z 1011 [M+H]+) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
  • NMR : 1H/13C NMR resolves stereochemistry (e.g., Z-configuration via coupling constants) and confirms tert-butyl group integration (δ 1.4 ppm) .
  • X-ray crystallography : SHELX refines hydrogen-bonding networks (e.g., C=O···H-N interactions) to validate solid-state structures .

Q. How should researchers handle stability and storage of this carbamate derivative?

  • Answer : The tert-butyloxycarbonyl (Boc) group is acid-sensitive but stable under basic conditions. Storage at –20°C in inert atmospheres (argon) prevents hydrolysis. Avoid prolonged exposure to moisture or light. For reactions requiring acidic deprotection (e.g., TFA/DCM), neutralize promptly post-reaction to preserve integrity .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved during structural validation?

  • Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or crystal packing. Cross-validate using:

  • DFT calculations : Compare optimized geometries (e.g., Gaussian 16) with experimental NMR shifts to identify conformational outliers .
  • X-ray refinement : SHELX analyzes anisotropic displacement parameters to detect disorder in crystal lattices .
    Example: A Z-configuration confirmed via hydrogen-bonding patterns in XRD overrides ambiguous NOESY correlations .

Q. What strategies enhance diastereoselectivity in syntheses involving chiral tert-butyl carbamate intermediates?

  • Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during nucleophilic additions .
  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states, improving diastereomeric excess (e.g., >90% de) .
  • Crystallography-guided design : SHELX-refined structures identify steric clashes, informing substituent modifications (e.g., bulkier groups on phenyl rings) .

Q. How does the tert-butyl carbamate group influence reactivity in metal-catalyzed cross-coupling reactions?

  • Answer : The Boc group acts as a directing/protecting moiety:

  • Pd-catalyzed couplings : Enhances regioselectivity in Suzuki-Miyaura reactions by coordinating to palladium via the carbamate oxygen .
  • Acidic conditions : Boc deprotection generates free amines, enabling subsequent functionalization (e.g., amidation) .
  • Steric effects : The tert-butyl group slows undesired side reactions (e.g., β-hydride elimination) in Heck couplings .

Q. What computational approaches predict the environmental impact or biodegradability of this compound?

  • Answer :

  • QSAR models : Predict logP (e.g., 2.8) and bioaccumulation potential using EPI Suite .
  • Hydrolysis simulations : Molecular dynamics (AMBER) assess hydrolysis rates under varying pH, guiding waste treatment protocols .
  • Ecotoxicity assays : In silico models (TEST software) estimate LC50 for aquatic organisms, aligning with OECD guidelines .

Methodological Notes

  • Synthesis Optimization : Screen catalysts (e.g., DMAP for acylation) and solvents (e.g., DMF for polar intermediates) .
  • Data Validation : Always cross-check NMR assignments with HSQC/HMBC and XRD when possible .
  • Safety Protocols : Use fume hoods for TFA-mediated deprotection and PPE (gloves, goggles) for handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.